molecular formula C6H4N2OS B11918962 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde

1H-Thieno[3,2-c]pyrazole-5-carbaldehyde

Cat. No.: B11918962
M. Wt: 152.18 g/mol
InChI Key: XKPZBHIVZSIJDV-UHFFFAOYSA-N
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Description

1H-Thieno[3,2-c]pyrazole-5-carbaldehyde is an organic compound that features a fused ring system combining a thiophene and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a thiophene derivative with a hydrazine derivative, followed by cyclization and formylation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

1H-thieno[3,2-c]pyrazole-5-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-3-4-1-5-6(10-4)2-7-8-5/h1-3H,(H,7,8)

InChI Key

XKPZBHIVZSIJDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1NN=C2)C=O

Origin of Product

United States

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